molecular formula C16H14N2O2 B10861127 Nurr1 inverse agonist-1

Nurr1 inverse agonist-1

Cat. No.: B10861127
M. Wt: 266.29 g/mol
InChI Key: CPJVLZDDECEONQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nurr1 inverse agonist-1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Nurr1 inverse agonist-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Nurr1 inverse agonist-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical tool to study the modulation of Nurr1 activity and its interactions with other molecules.

    Biology: Investigated for its role in neuroprotection and neuroinflammation, particularly in the context of neurodegenerative diseases.

    Medicine: Explored as a potential therapeutic agent for treating Parkinson’s disease, Alzheimer’s disease, and other neurodegenerative disorders.

    Industry: Utilized in the development of new drugs targeting Nurr1 and related pathways.

Mechanism of Action

Nurr1 inverse agonist-1 exerts its effects by binding to the ligand-binding domain of Nurr1, leading to a conformational change that reduces the receptor’s constitutive activity. This modulation of Nurr1 activity affects the transcription of target genes involved in neuroprotection and inflammation. The compound can also influence the recruitment of co-regulators and the formation of Nurr1 dimers or heterodimers with other nuclear receptors .

Comparison with Similar Compounds

Nurr1 inverse agonist-1 is unique in its ability to modulate Nurr1 activity bidirectionally, distinguishing it from other Nurr1 modulators. Similar compounds include:

These compounds share structural similarities but differ in their specific interactions with Nurr1 and their overall pharmacological profiles .

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

methyl 1-methyl-5-pyridin-3-ylindole-3-carboxylate

InChI

InChI=1S/C16H14N2O2/c1-18-10-14(16(19)20-2)13-8-11(5-6-15(13)18)12-4-3-7-17-9-12/h3-10H,1-2H3

InChI Key

CPJVLZDDECEONQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)C3=CN=CC=C3)C(=O)OC

Origin of Product

United States

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